5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde
Description
5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde is a chemical compound that belongs to the class of chromenes, which are known for their diverse biological activities. This compound features a bromine atom at the 5th position, a dihydrochromene ring, and an aldehyde group at the 8th position. Chromenes are significant in medicinal chemistry due to their potential therapeutic properties.
Properties
IUPAC Name |
5-bromo-3,4-dihydro-2H-chromene-8-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-3-7(6-12)10-8(9)2-1-5-13-10/h3-4,6H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFVWNYKAOKLEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2OC1)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde typically involves the bromination of 3,4-dihydro-2H-chromene followed by formylation. One common method includes:
Bromination: The starting material, 3,4-dihydro-2H-chromene, is treated with bromine in the presence of a suitable solvent like dichloromethane to introduce the bromine atom at the 5th position.
Formylation: The brominated intermediate is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-Bromo-3,4-dihydro-2H-chromene-8-carboxylic acid.
Reduction: 5-Bromo-3,4-dihydro-2H-chromene-8-methanol.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a probe in studying biological pathways and interactions due to its reactive functional groups.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine atom may also participate in halogen bonding, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-chromene-8-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Bromo-2H-chromene-8-carbaldehyde: Lacks the dihydro component, which may affect its chemical stability and reactivity.
5-Bromo-3,4-dihydro-2H-chromene-8-methanol:
Uniqueness
5-Bromo-3,4-dihydro-2H-chromene-8-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in synthesis and biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
